2-[(E)-2-(furan-2-yl)ethenyl]-3-(3-methylphenyl)quinazolin-4(3H)-one
Description
2-[(E)-2-(furan-2-yl)ethenyl]-3-(3-methylphenyl)quinazolin-4(3H)-one is a complex organic compound with a molecular formula of C21H16N2O2 and a molecular weight of 328.36 g/mol This compound features a quinazolinone core structure substituted with a furan-2-yl ethenyl group and a 3-methylphenyl group
Properties
IUPAC Name |
2-[(E)-2-(furan-2-yl)ethenyl]-3-(3-methylphenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2/c1-15-6-4-7-16(14-15)23-20(12-11-17-8-5-13-25-17)22-19-10-3-2-9-18(19)21(23)24/h2-14H,1H3/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPNDFWJALSJJZ-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60416688 | |
| Record name | ZINC04615215 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60416688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5922-10-1 | |
| Record name | ZINC04615215 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60416688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(furan-2-yl)ethenyl]-3-(3-methylphenyl)quinazolin-4(3H)-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Furan-2-yl Ethenyl Group: The furan-2-yl ethenyl group can be introduced via a Heck coupling reaction between a furan-2-yl halide and an appropriate alkene.
Attachment of the 3-Methylphenyl Group: The 3-methylphenyl group can be introduced through a Friedel-Crafts acylation reaction using 3-methylbenzoyl chloride and the quinazolinone core.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the Heck coupling and Friedel-Crafts acylation reactions to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(furan-2-yl)ethenyl]-3-(3-methylphenyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The ethenyl group can be reduced to form the corresponding ethyl derivative.
Substitution: The quinazolinone core can undergo nucleophilic substitution reactions at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Ethyl derivatives of the original compound.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
2-[(E)-2-(furan-2-yl)ethenyl]-3-(3-methylphenyl)quinazolin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antitumor agent due to its ability to inhibit the growth of certain cancer cell lines.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand its interaction with various biological targets and pathways.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(furan-2-yl)ethenyl]-3-(3-methylphenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes involved in cell proliferation, leading to its potential antitumor activity . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-[(E)-2-(furan-2-yl)ethenyl]-1,2,4-triazin-5-one: Similar structure but with a triazine core instead of a quinazolinone core.
(E)-1-(furan-2-yl)-3-(substituted phenyl)prop-2-en-1-one: Similar structure but with a prop-2-en-1-one core.
Uniqueness
2-[(E)-2-(furan-2-yl)ethenyl]-3-(3-methylphenyl)quinazolin-4(3H)-one is unique due to its quinazolinone core, which imparts distinct chemical and biological properties compared to other similar compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
